4-Chloro trazodone isomer hydrochloride

Descripción general

Descripción

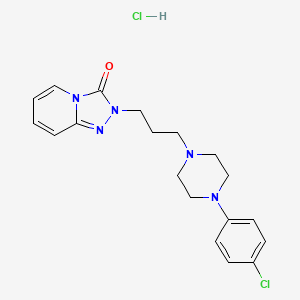

2-[3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Hydrochloride is a related compound of Trazodone, which is an antidepressant.

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro trazodone isomer hydrochloride, an isomer of Trazodone, is the serotonin receptor . It belongs to the class of serotonin receptor antagonists and reuptake inhibitors (SARIs), which are commonly used as antidepressants . It also acts on various receptors, including certain histamine, serotonin, and adrenergic receptors .

Mode of Action

The compound inhibits the reuptake of serotonin and blocks both histamine and alpha-1-adrenergic receptors . At higher doses, it recruits the blockade of the serotonin transporter (SERT) and acts as an antidepressant .

Biochemical Pathways

It is known to influence the serotonin system, which plays a key role in mood regulation . By inhibiting serotonin reuptake, it increases the concentration of serotonin in the synaptic cleft, enhancing serotoninergic transmission .

Pharmacokinetics

Trazodone, the parent compound, is known to be rapidly absorbed in the gastrointestinal tract after oral administration . The bioavailability of trazodone ranges from 63-91% . Food may impact absorption in a variable fashion, and may sometimes lead to decreases in the Cmax of trazodone .

Result of Action

This compound has been shown to inhibit apomorphine-induced stereotypy in mice . It also induces catalepsy in mice . These results suggest that it may have potential therapeutic effects in conditions such as anxiety disorders .

Actividad Biológica

4-Chloro trazodone isomer hydrochloride is a derivative of trazodone, a well-known antidepressant. This compound, characterized by the substitution of a chlorine atom at the fourth position of the trazodone structure, exhibits distinct biological activities that are currently being explored in various pharmacological contexts. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects in animal models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 371.86 g/mol. The presence of the chlorine atom significantly alters its pharmacological properties compared to non-chlorinated analogs.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 371.86 g/mol |

| Purity | >95% (HPLC) |

| CAS Number | 1263278-77-8 |

This compound primarily interacts with neurotransmitter systems, particularly serotonin receptors, similar to its parent compound trazodone. It has been shown to inhibit apomorphine-induced stereotypy in mice with an effective dose (ED50) of 0.24 mg/kg, indicating potential antipsychotic or anxiolytic properties. Additionally, it induces catalepsy in mice at an ED50 of 0.9 mg/kg, suggesting its influence on dopaminergic pathways.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Inhibition of Stereotypy : In mouse models, it effectively reduces apomorphine-induced stereotypy.

- Induction of Catalepsy : The compound's ability to induce catalepsy suggests a significant interaction with dopaminergic systems.

- Potential Anti-inflammatory Effects : Preliminary studies indicate that it may have anti-inflammatory properties through interactions with EP4 receptors, which are involved in the modulation of inflammatory responses .

Toxicological Profile

The safety profile of this compound has been assessed in laboratory settings. It shows no significant irritant effects on skin or eyes and is not classified as a carcinogen by major health organizations such as IARC or NTP . However, like many pharmacological agents, its effects can vary significantly with dosage:

- Low Doses : Beneficial effects on cellular function and metabolic processes.

- High Doses : Potential for toxicity including cellular stress and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

-

Study on Neuropharmacological Effects :

- Objective : To assess the compound's impact on behavior in animal models.

- Findings : Demonstrated significant inhibition of apomorphine-induced behaviors, supporting its potential use as an antipsychotic agent.

- Inflammatory Response Investigation :

-

Long-term Stability and Effects :

- Objective : To study the temporal effects and stability under laboratory conditions.

- Findings : The compound remains stable under standard conditions but shows decreased activity over prolonged exposure periods.

Aplicaciones Científicas De Investigación

Antidepressant Activity

4-Chloro trazodone isomer hydrochloride shares structural similarities with trazodone, a well-known antidepressant. Research indicates that this compound may exhibit similar serotonin reuptake inhibition properties, making it a candidate for treating major depressive disorders. Its efficacy in modulating serotonin levels can potentially lead to improved mood regulation and reduced anxiety symptoms.

Anxiolytic Effects

Preliminary studies suggest that the compound may possess anxiolytic (anxiety-reducing) properties. It has been shown to inhibit apomorphine-induced stereotypy in animal models, indicating potential utility in anxiety management .

Neuroprotective Properties

There is emerging evidence that this compound may offer neuroprotective benefits. Its ability to influence neurotransmitter systems could provide therapeutic avenues for neurodegenerative diseases where oxidative stress and neuronal damage are prevalent.

Toxicology and Safety Profile

The safety profile of this compound has been assessed in various studies. It is noted to have minimal acute toxicity when used appropriately, with no significant irritant effects reported on skin or eyes . Furthermore, it does not appear to be classified as a carcinogen by major health organizations such as the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP) .

Case Study Insights

- A case report highlighted the hepatotoxic effects associated with trazodone derivatives, suggesting that while the parent compound has established uses, its derivatives like 4-Chloro trazodone require careful monitoring for liver function during treatment .

- In experimental settings, the compound demonstrated an effective dose (ED50) for reducing stereotypic behavior in mice at 0.24 mg/kg, indicating its potential as a behavioral modifier in preclinical studies .

Propiedades

IUPAC Name |

2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O.ClH/c20-16-5-7-17(8-6-16)23-14-12-22(13-15-23)9-3-11-25-19(26)24-10-2-1-4-18(24)21-25;/h1-2,4-8,10H,3,9,11-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPDFSADWATFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263278-77-8 | |

| Record name | 4-Chloro trazodone isomer hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263278778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO TRAZODONE ISOMER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXD9D9J5OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.